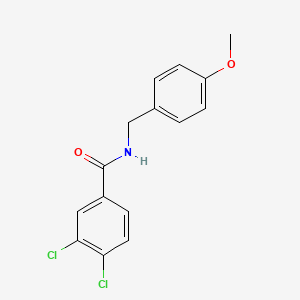![molecular formula C15H14ClNOS B5821505 N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. Studies have suggested that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide may also modulate the activity of opioid receptors in the brain, leading to analgesic effects. Additionally, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to affect the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have various biochemical and physiological effects in animal models. Studies have reported that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the brain and peripheral tissues. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to modulate the activity of opioid receptors in the brain, leading to analgesic effects. Furthermore, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has demonstrated anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is that it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This makes it a promising compound for further investigation in the field of medicinal chemistry. However, there are also limitations to using N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments. For example, the mechanism of action of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood, which may make it difficult to design experiments that specifically target its effects. Additionally, the synthesis of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of new synthetic methods for N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide that are more efficient and scalable. Another area of interest is the investigation of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide's effects on other signaling pathways in the body, which may shed light on its mechanism of action. Furthermore, the potential use of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide as a therapeutic agent for various inflammatory and neurological disorders warrants further investigation. Finally, the development of analogs of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide with improved pharmacological properties may lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 2-chloroacetamide with 4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. This synthesis method has been reported in the literature and has been used to produce N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide for various scientific studies.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential use in medicinal chemistry. Specifically, it has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies have shown that N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB, a transcription factor that plays a key role in inflammation. N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain. Furthermore, N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide has demonstrated anticonvulsant effects in animal models of epilepsy.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJNLQPLASPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)

